Spectroscopic Elucidation of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A Technical Guide
Spectroscopic Elucidation of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction and Molecular Structure
3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one belongs to the class of tetrahydrobenzothiophene derivatives, which are significant scaffolds in the development of various biologically active compounds.[1][2][3] The presence of a thiophene ring fused to a cyclohexanone moiety, along with a methylthio substituent, imparts unique electronic and steric properties that are crucial for its chemical reactivity and biological interactions. Understanding the precise molecular geometry and electronic distribution is paramount for its application.
Below is a diagram of the molecular structure of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.
Caption: Molecular structure of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one.
Synthesis and Experimental Protocols
A plausible synthetic route to 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can be adapted from established methods for related tetrahydrobenzothiophenes.[4][5] A common and efficient approach is the Gewald reaction, which involves a one-pot multi-component condensation.[3]
Experimental Protocol: Synthesis via Gewald Reaction
-
Reaction Setup: To a solution of 1,3-cyclohexanedione in ethanol, add elemental sulfur and an activated nitrile, such as malononitrile.
-
Addition of Base: A catalytic amount of a morpholine or triethylamine is added to the mixture to facilitate the reaction.
-
Methylation: Following the formation of the thiophene ring, an in-situ or subsequent methylation step is performed using a methylating agent like methyl iodide in the presence of a suitable base to introduce the methylthio group.
-
Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, dried, and purified by column chromatography on silica gel.
Spectroscopic Data Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is expected to exhibit several characteristic absorption bands.
Table 1: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2940-2860 | Medium-Strong | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the cyclohexanone ring and the methyl group.[6] |
| ~1665 | Strong | C=O stretch (conjugated ketone) | The carbonyl group is conjugated with the thiophene ring, which lowers the stretching frequency compared to a saturated ketone.[7][8][9][10][11] |
| ~1550 | Medium | C=C stretch (thiophene ring) | Aromatic C=C stretching vibrations of the thiophene ring.[12] |
| ~1450-1350 | Medium | C-H bend (aliphatic) | Bending vibrations of the CH₂ groups in the cyclohexanone ring.[6] |
| ~690 | Medium-Strong | C-S stretch | Characteristic stretching vibration for the carbon-sulfur bonds in the thiophene ring and the methylthio group.[13] |
The most prominent peak will be the strong absorption around 1665 cm⁻¹, which is indicative of the conjugated ketone. The presence of both aliphatic and aromatic C-H stretching bands further confirms the fused ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum will show distinct signals for the protons in the cyclohexene ring and the methylthio group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.1 | Quintet | 2H | H-6 | Protons on C6 are coupled to protons on C5 and C7. |
| ~2.5 | Triplet | 2H | H-7 | Protons on C7 are coupled to protons on C6. |
| ~2.8 | Triplet | 2H | H-5 | Protons on C5 are coupled to protons on C6. |
| ~2.6 | Singlet | 3H | -SCH₃ | The methyl protons are not coupled to any other protons, resulting in a singlet. |
| ~7.0 | Singlet | 1H | H-2 | The proton on the thiophene ring is expected to appear in the aromatic region.[14] |
The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and thioether groups. The aliphatic protons of the cyclohexene ring appear as coupled multiplets, while the methylthio protons give a characteristic singlet.
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O (C-4) | The carbonyl carbon is significantly deshielded and appears at a low field. |
| ~150 | C-3 | Carbon bearing the methylthio group. |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~135 | C-3a | Quaternary carbon at the ring junction. |
| ~125 | C-2 | Carbon in the thiophene ring. |
| ~25-35 | C-5, C-6, C-7 | Aliphatic carbons of the cyclohexene ring. |
| ~15 | -SCH₃ | The methyl carbon of the thioether group. |
The use of advanced NMR techniques like COSY and HSQC would be instrumental in definitively assigning the proton and carbon signals.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z corresponding to the molecular weight of the compound (C₉H₁₀OS₂). The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately 8-9% of the intensity of the M⁺ peak.[16]
-
Key Fragmentation Pathways: The fragmentation of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one is likely to proceed through several characteristic pathways.
Caption: Predicted major fragmentation pathways in the mass spectrum.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at [M-15]⁺.[17]
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for ketones is the loss of a neutral CO molecule, leading to a fragment at [M-28]⁺˙.[7][17]
-
Loss of a Methylthio Radical (•SCH₃): Cleavage of the C-S bond of the methylthio group would generate a fragment at [M-47]⁺.
-
Retro-Diels-Alder Reaction: The cyclohexene ring could undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene and the formation of a thiophene-containing fragment.
Conclusion
The spectroscopic characterization of 3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one can be effectively achieved through a combination of IR, NMR, and MS techniques. The predicted data presented in this guide, based on established spectroscopic principles and data from related structures, provides a robust framework for the identification and structural elucidation of this compound. These analytical methods are indispensable for ensuring the purity and confirming the identity of synthetic intermediates and final products in research and development settings.
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